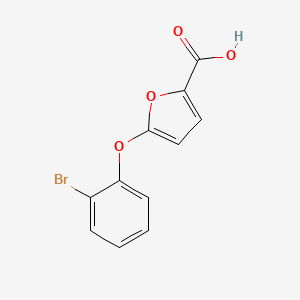

5-(2-Bromophenoxy)-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Bromophenoxy)-2-furoic acid is a compound that can be synthesized through a cyclization reaction of 2,3-allenoic acids. This compound is structurally related to furan derivatives, which are known for their presence in various natural products and synthetic applications. The compound's synthesis and properties can be inferred from related research on furan derivatives and their brominated forms.

Synthesis Analysis

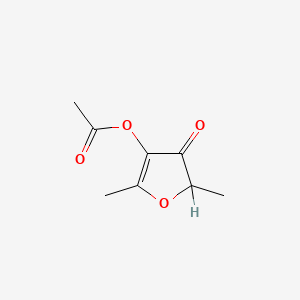

The synthesis of related furan derivatives involves a palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids with simple alkyl- or aryl-substituted allenes. This process yields 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives, which are structurally similar to 5-(2-Bromophenoxy)-2-furoic acid. The reaction proceeds via the formation of a cyclic oxypalladation intermediate, followed by trapping with an allene to form a pi-allylic intermediate. This intermediate is then attacked by Br- to yield the final brominated furan derivatives. The reaction is noted for its high efficiency and stereoselectivity, indicating that the synthesis of 5-(2-Bromophenoxy)-2-furoic acid could potentially follow a similar pathway with high chirality transfer and selectivity for the Z-isomer .

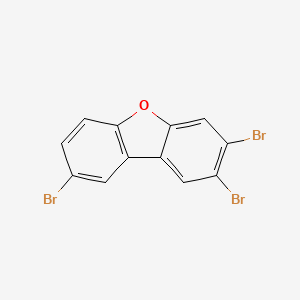

Molecular Structure Analysis

The molecular structure of 5-(2-Bromophenoxy)-2-furoic acid would likely feature a furan ring substituted with a bromophenoxy group and a furoic acid moiety. The synthesis process described suggests that the compound would have a Z-configuration due to the face-selective coordination during the reaction. The presence of a bromine atom in the molecule implies potential reactivity, as bromine is a good leaving group that can participate in further chemical transformations .

Chemical Reactions Analysis

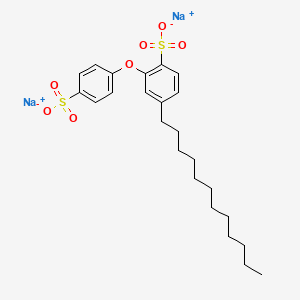

Brominated furan derivatives, such as those synthesized in the described method, can undergo various chemical reactions. These include S(N)2 nucleophilic substitution with amines or sodium benzenesulfinate, reduction of the C-Br bond by NaBH4, and CuBr.SMe(2)-catalyzed S(N)2'-substitution with CH3MgBr. These reactions allow for the further functionalization of the furan ring and the introduction of various substituents, which could be applicable to 5-(2-Bromophenoxy)-2-furoic acid as well .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 5-(2-Bromophenoxy)-2-furoic acid are not detailed in the provided papers, related compounds such as 5-hydroxymethyl-2-furoic acid (HMFA) have been analyzed using HPLC and GC methods. The detection of HMFA was performed at a UV absorption maximum of 255 nm, which suggests that similar furan derivatives might also be analyzed using these techniques. The physical properties such as solubility, melting point, and stability of 5-(2-Bromophenoxy)-2-furoic acid can be inferred to be similar to those of other furan derivatives, which typically exhibit moderate solubility in polar solvents and stability under standard conditions .

Aplicaciones Científicas De Investigación

- Spectral Data Analysis: FTIR, HRESIMS, 1H- and 13C-NMR for structure establishment. Results Summary: The reaction aimed to synthesize a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative but stopped at the Michael addition process .

- Kinetic Study: To distinguish process-related impurities (PRIs) and degradation-related impurities (DRIs). Results Summary: Procedures for the identification of DPIs in pharmaceuticals using LC-MS/MS have been established and demonstrated .

- Functional Group Transformation: Focusing on functionalizing and transforming groups around the aromatic ring. Results Summary: The synthesis methods have allowed for the preparation of complex phenol derivatives with functional groups such as esters, nitriles, and halogens .

- Metal-Catalyzed Cross-Coupling Reactions: To create complex polymer structures. Results Summary: Recent advances in synthetic strategies have enabled the preparation of m-aryloxy phenols with specific properties for conducting polymers .

Propiedades

IUPAC Name |

5-(2-bromophenoxy)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHNUUPDODOIQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269444 |

Source

|

| Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenoxy)-2-furoic acid | |

CAS RN |

952183-45-8 |

Source

|

| Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)